3-Fluoro-2-hydroxy-5-methylbenzaldehyde
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Overview
Description
3-Fluoro-2-hydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde typically involves the fluorination of 2-hydroxy-5-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) , is used under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-fluoro-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-fluoro-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde depends on its specific applicationFluorine’s high electronegativity can enhance binding affinity to enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-5-methylbenzaldehyde: Similar structure but lacks the hydroxyl group.
3-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the methyl group.
Uniqueness: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is unique due to the combination of the fluorine, hydroxyl, and methyl groups on the benzaldehyde core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluoro-2-hydroxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXJQPWEZOQDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283717-52-1 |
Source
|
Record name | 3-fluoro-2-hydroxy-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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